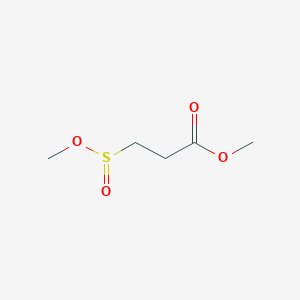

Methyl 3-(methoxysulfinyl)propanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 3-(methoxysulfinyl)propanoate is a chemical compound with the molecular formula C5H10O4S . It has an average mass of 166.195 Da and a monoisotopic mass of 166.029984 Da .

Synthesis Analysis

The synthesis of Methyl 3-(methoxysulfinyl)propanoate involves the use of sulfuric acid in dichloromethane at 25℃ for 12.5 hours . The reaction takes place in a test tube containing the appropriate sodium salt of sulfinic acid. After 30 minutes of reaction, powdered 4 A molecular sieves are added. The mixture is stirred for the time indicated and then diluted with dichloromethane and transferred to a separation funnel. The organic phase is then washed with water, dried over anhydrous MgSO4, and filtered through a pad of silica. The solvents are removed in vacuo and the resulting crude product is further purified by flash column chromatography .Molecular Structure Analysis

The molecular structure of Methyl 3-(methoxysulfinyl)propanoate consists of 19 bonds, including 9 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, 1 ester (aliphatic), and 1 sulfite (thio-/dithio-) .Physical And Chemical Properties Analysis

Methyl 3-(methoxysulfinyl)propanoate has a density of 1.3±0.1 g/cm3 . Its boiling point is 259.3±42.0 °C at 760 mmHg, and it has a vapour pressure of 0.0±0.5 mmHg at 25°C . The enthalpy of vaporization is 49.7±3.0 kJ/mol, and its flash point is 110.6±27.9 °C .Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry

Methyl 3-(methoxysulfinyl)propanoate plays a significant role in synthetic chemistry. It has been used in the synthesis of a range of 3-(phenylsulfonimidoyl)propanoate derivatives, which are of interest due to their conformational properties and potential intramolecular hydrogen bonding. This suggests its utility in developing compounds with specific structural characteristics (Tye & Skinner, 2002).

Atmospheric Chemistry

In atmospheric chemistry, methyl 3-(methoxysulfinyl)propanoate-related compounds, specifically methylsulfoxide radicals, have been identified as key reactive species in the oxidation of volatile organic sulfur compounds (VOSCs). This research is crucial for understanding atmospheric processes and the environmental fate of these compounds (Liu et al., 2017).

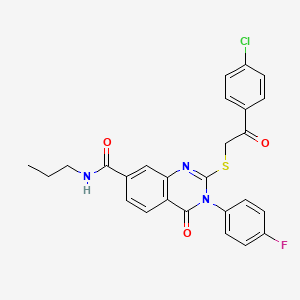

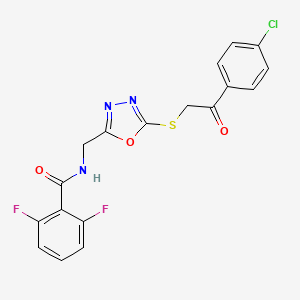

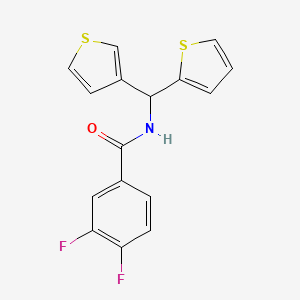

Pharmaceutical Applications

In the pharmaceutical domain, derivatives of methyl 3-(methoxysulfinyl)propanoate have been explored for their antiproliferative activity against various cancer cell lines. This indicates its potential as a precursor or intermediate in the synthesis of bioactive compounds (Božić et al., 2017).

Material Science

Methyl 3-(methoxysulfinyl)propanoate is also relevant in material science. It has been used in the synthesis of functional polysiloxanes, which exhibit unique fluorescence properties and potential applications in hydrophilic modifications in biomedical fields (Cao et al., 2017).

Organic Synthesis

In organic synthesis, it serves as a building block for various compounds. For instance, its derivatives have been used in the synthesis of 3-(pyrimidinyl)propanoates, demonstrating its versatility in creating complex organic structures (Flores et al., 2013).

Environmental Chemistry

Furthermore, studies on the kinetics and products of reactions involving methyl 3-(methoxysulfinyl)propanoate-related compounds help in understanding their environmental impact and transformation processes (Aschmann et al., 2011).

Eigenschaften

IUPAC Name |

methyl 3-methoxysulfinylpropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O4S/c1-8-5(6)3-4-10(7)9-2/h3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICVWDVJMTCWVRQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCS(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((1-ethyl-6-(2-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2385095.png)

![(E)-3-[5-chloro-1-(1,1-dioxothiolan-3-yl)-3-methylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B2385098.png)

![Tert-butyl N-[(E)-4-fluorobut-2-enyl]carbamate](/img/structure/B2385099.png)

![Methyl 2'-amino-7'-methyl-2,5'-dioxo-6'-(tetrahydrofuran-2-ylmethyl)-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2385100.png)

![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)-4-methyl-1H-imidazole-5-carboxylic acid](/img/structure/B2385115.png)

![7-Iodo-5-methyl-pyrrolo[2,3-b]pyrazine](/img/structure/B2385116.png)

![2-[(2-Cyclopropylphenyl)methyl]piperidine;hydrochloride](/img/structure/B2385117.png)